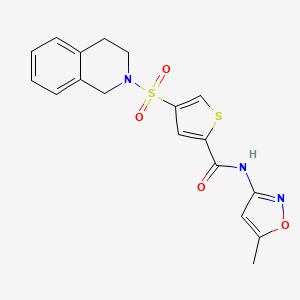![molecular formula C20H24N4O3 B5606154 4-[(3-phenylisoxazol-5-yl)methyl]-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol](/img/structure/B5606154.png)
4-[(3-phenylisoxazol-5-yl)methyl]-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazoles and piperidine derivatives are notable for their wide range of biological activities, including antimicrobial properties. Research has focused on synthesizing various derivatives to explore their potential applications and to understand their chemical and physical properties better.
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes that yield derivatives with significant biological activities. For example, the synthesis of N-substituted derivatives of oxadiazole compounds involves reactions starting from benzenesulfonyl chloride, leading through various intermediates to the target compounds. These processes are carefully designed to introduce specific functional groups that confer desired properties to the molecules (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds is elucidated using advanced spectroscopic techniques, including 1H-NMR, IR, and mass spectral data. Crystal structure analysis and computational methods, such as density functional theory (DFT), are also employed to understand the compounds' geometry, electronic structure, and reactivity (Kumara et al., 2017).
Mécanisme D'action
Propriétés
IUPAC Name |
4-[(3-phenyl-1,2-oxazol-5-yl)methyl]-1-(5-propyl-1,3,4-oxadiazol-2-yl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-2-6-18-21-22-19(26-18)24-11-9-20(25,10-12-24)14-16-13-17(23-27-16)15-7-4-3-5-8-15/h3-5,7-8,13,25H,2,6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPWNKGTYACYJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)N2CCC(CC2)(CC3=CC(=NO3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-propyl-N-[3-(4-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5606090.png)
![N-[3-(dimethylamino)phenyl]-2-(1-naphthyl)acetamide](/img/structure/B5606107.png)
![1-(3-hydroxyphenyl)-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5606112.png)
![7-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5606124.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5606127.png)
![1-(4-methoxyphenyl)-5-methyl-4-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5606135.png)
![1-(2-{4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5606140.png)
![2-(2-chlorophenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5606146.png)
![2-methyl-3-(2-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5606156.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-furamide](/img/structure/B5606172.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-isopropyl-4-pyrimidinecarboxamide hydrochloride](/img/structure/B5606182.png)
![1-(5-{1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]piperidin-4-yl}-4-ethyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5606185.png)